6-Oxa-8-azabicyclo[3.2.2]nonane 6-Oxa-8-azabicyclo[3.2.2]nonane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16481274
InChI: InChI=1S/C7H13NO/c1-2-6-5-9-7(3-1)4-8-6/h6-8H,1-5H2
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

6-Oxa-8-azabicyclo[3.2.2]nonane

CAS No.:

Cat. No.: VC16481274

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

6-Oxa-8-azabicyclo[3.2.2]nonane -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 6-oxa-8-azabicyclo[3.2.2]nonane
Standard InChI InChI=1S/C7H13NO/c1-2-6-5-9-7(3-1)4-8-6/h6-8H,1-5H2
Standard InChI Key ZOOFGOIZHNLOSH-UHFFFAOYSA-N
Canonical SMILES C1CC2CNC(C1)CO2

Introduction

Structural Characteristics and Nomenclature

The bicyclo[3.2.2]nonane skeleton consists of a nine-membered ring system with bridgehead atoms at positions 1, 4, and 6. In 6-oxa-8-azabicyclo[3.2.2]nonane, the oxygen atom occupies position 6, while the nitrogen atom resides at position 8 (Figure 1). This arrangement introduces significant ring strain and polarity, influencing reactivity and intermolecular interactions .

Table 1: Key structural identifiers of 6-oxa-8-azabicyclo[3.2.2]nonane

PropertyValueSource
CAS Number1334148-64-9
Molecular FormulaC7H13NO\text{C}_7\text{H}_{13}\text{NO}
Molecular Weight127.18 g/mol
IUPAC Name6-oxa-8-azabicyclo[3.2.2]nonane
SMILESC1CC2CNC(C1)CO2

Comparative analysis with analogous structures, such as 3-azabicyclo[3.2.2]nonane (CAS: 283-24-9), reveals that substituting oxygen for a methylene group reduces molecular symmetry and alters electronic properties. The NIST entry for 3-azabicyclo[3.2.2]nonane reports a molecular weight of 125.21 g/mol, underscoring the impact of heteroatom inclusion on mass distribution .

Synthetic Methodologies

ComponentRoleExample
Aldehyde precursorElectrophilic center3-oxopropanal
Ammonium acetateNitrogen sourceNH₄OAc
TriethylamineBase catalystEt₃N
SolventReaction mediumEthanol
Heating methodEnergy inputMicrowave

Mechanistic Considerations

A proposed mechanism involves:

  • Iminium ion formation: Nucleophilic attack of ammonia (from ammonium acetate) on an aldehyde carbonyl, followed by dehydration .

  • Enolate generation: Deprotonation of a second aldehyde molecule by triethylamine, forming a resonance-stabilized enolate.

  • Cyclization: Attack of the enolate on the iminium ion, leading to bicyclic ring closure via intramolecular Mannich reaction .

This pathway mirrors the synthesis of pentaazabicyclo[3.3.1]nonane derivatives, where cyclization is driven by microwave or ultrasonic irradiation .

Physicochemical Properties

Spectral Characterization

Although experimental spectra for 6-oxa-8-azabicyclo[3.2.2]nonane are unavailable, its PubChem entry predicts key spectral features:

  • IR: Stretching vibrations at ~3350 cm⁻¹ (N-H), ~1100 cm⁻¹ (C-O), and ~1600 cm⁻¹ (C=N if present) .

  • NMR: Expected splitting patterns due to bridgehead protons and heteroatom-induced deshielding .

Thermodynamic Properties

Comparative data from 3-azabicyclo[3.2.2]nonane suggest:

  • Boiling point: Estimated >150°C due to hydrogen bonding capabilities .

  • Solubility: Moderate polarity implies solubility in polar aprotic solvents (e.g., DMF, DMSO) .

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